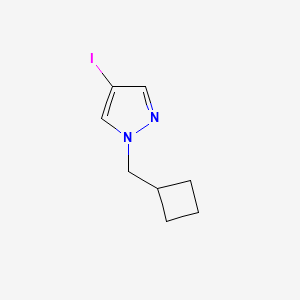
1-(Cyclobutylmethyl)-4-iod-1H-pyrazol
Übersicht
Beschreibung
1-(cyclobutylmethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C8H11IN2 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclobutylmethyl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclobutylmethyl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialien zur Wärmespeicherfähigkeit
Die Einführung einer Cyclobutylmethylgruppe in ein Oniumkation wurde hinsichtlich ihrer Auswirkungen auf die thermodynamischen Eigenschaften ionischer Clathrathydrate (ICHs) untersucht . Diese Materialien sind vielversprechend für die Wärmespeicherung, insbesondere für Temperaturen im Bereich von 273–300 K. Die Gleichgewichtstemperaturen und Dissoziationsenthalpien dieser Hydrate können durch die Auswahl geeigneter Gastmoleküle eingestellt werden, was Verbindungen wie 1-(Cyclobutylmethyl)-4-iodpyrazol zu potenziellen Kandidaten für die Verbesserung der Wärmespeicherfähigkeit macht.
Zwischenprodukte in der organischen Synthese
Verbindungen mit der Cyclobutylmethylgruppe wurden als Zwischenprodukte in der organischen Synthese eingesetzt. Ihre einzigartige Struktur kann die Reaktivität und Stabilität der synthetisierten Produkte beeinflussen. Insbesondere kann die Iodpyrazol-Einheit als vielseitiger Baustein für den Aufbau komplexerer Moleküle dienen, was potenziell zu neuen Medikamenten oder Materialien führt.
Analytische Chemie
In der analytischen Chemie sind die physikalischen und chemischen Eigenschaften solcher Verbindungen von Interesse. Sie können als Standards oder Reagenzien in verschiedenen analytischen Methoden verwendet werden, darunter Hochleistungsflüssigchromatographie (HPLC), Gaschromatographie-Massenspektrometrie (GC-MS) und Infrarotspektroskopie (IR).
Biologische Forschung
Die strukturelle Einzigartigkeit von 1-(Cyclobutylmethyl)-4-iodpyrazol macht es zu einer Verbindung von Interesse in der biologischen Forschung. Es könnte verwendet werden, um Proteininteraktionen, Enzyminhibition oder als potenzieller Leitverbindung für die Medikamentenentwicklung zu untersuchen, da es in der Lage ist, auf spezifische Weise mit biologischen Molekülen zu interagieren.
Materialwissenschaft
In der Materialwissenschaft könnte die Einarbeitung solcher Verbindungen in Materialien deren Eigenschaften verändern, wie z. B. die thermische Stabilität, die elektrische Leitfähigkeit oder die mechanische Festigkeit. Die Erforschung der Wechselwirkungen dieser Verbindungen mit verschiedenen Materialmatrizen kann zur Entwicklung neuer Materialien mit verbesserten Eigenschaften führen .
Photophysikalische Studien
Das in 1-(Cyclobutylmethyl)-4-iodpyrazol vorhandene Iodatom kann in photophysikalischen Studien verwendet werden. Sein Schweratomeffekt kann zu einem Intersystem Crossing führen, was zu Phosphoreszenz führt, die nützlich sein kann, um die photophysikalischen Eigenschaften von Materialien zu untersuchen.
Katalyse
Die Cyclobutylmethylgruppe könnte die katalytische Aktivität bestimmter Katalysatoren beeinflussen. Die Erforschung der Verwendung von 1-(Cyclobutylmethyl)-4-iodpyrazol als Ligand oder Katalysatormodifikator könnte neue Wege in katalytischen Reaktionen eröffnen, die möglicherweise die Effizienz oder Selektivität erhöhen.
Umweltwissenschaften
Schließlich ist die Untersuchung des Umweltverhaltens solcher Verbindungen entscheidend. Das Verständnis, wie 1-(Cyclobutylmethyl)-4-iodpyrazol abgebaut wird oder mit Umweltfaktoren interagiert, kann Aufschluss über seine sichere Verwendung und Entsorgung sowie über sein Potenzial als Umweltsonde oder -sensor geben.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGAVPPSCQNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
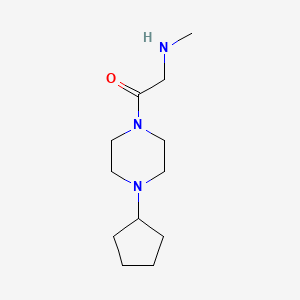
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)
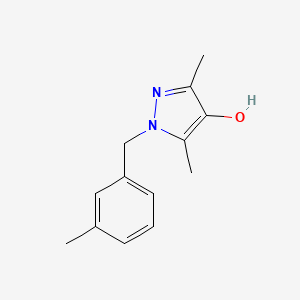
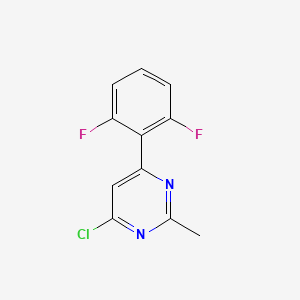
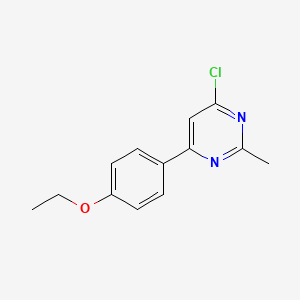
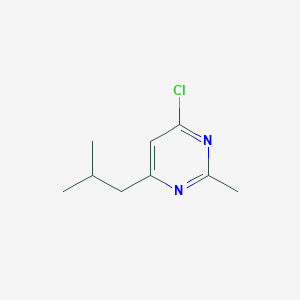
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)
